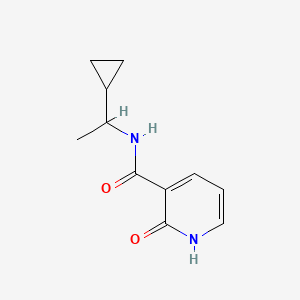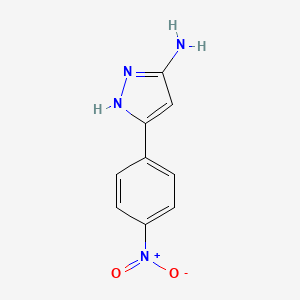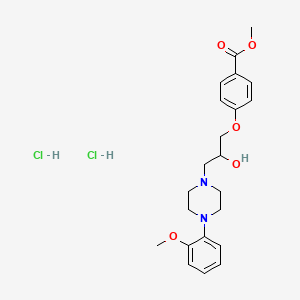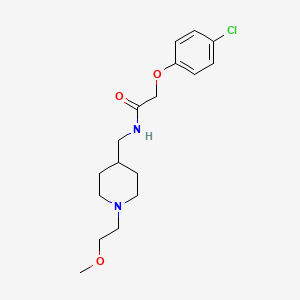
2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide, also known as ML352, is a small molecule drug that has been synthesized and studied for its potential use in treating various diseases.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide' involves the reaction of 4-chlorophenol with 2-chloroacetyl chloride to form 2-(4-chlorophenoxy)acetophenone. This intermediate is then reacted with N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)amine to form the final product.
Starting Materials
4-chlorophenol, 2-chloroacetyl chloride, N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)amine
Reaction
Step 1: 4-chlorophenol is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenoxy)acetophenone., Step 2: The intermediate 2-(4-chlorophenoxy)acetophenone is then reacted with N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)amine in the presence of a base such as potassium carbonate to form the final product, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and cystic fibrosis. In cancer research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In Alzheimer's disease research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been studied for its ability to reduce amyloid beta levels and improve cognitive function in animal models. In cystic fibrosis research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to improve the function of defective CFTR channels.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is not fully understood, but it is believed to act on various molecular targets involved in disease progression. In cancer research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to inhibit the activity of the enzyme N-myristoyltransferase, which is involved in the growth and proliferation of cancer cells. In Alzheimer's disease research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to reduce amyloid beta levels by inhibiting the activity of the enzyme BACE1, which is involved in the production of amyloid beta. In cystic fibrosis research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to improve the function of defective CFTR channels by increasing their stability and preventing their degradation.
Biochemische Und Physiologische Effekte
2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit tumor formation in animal models. In Alzheimer's disease research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to reduce amyloid beta levels, improve cognitive function, and reduce neuroinflammation in animal models. In cystic fibrosis research, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has been shown to improve CFTR channel function and reduce mucus production in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes and blood-brain barrier, and its low toxicity. However, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide also has some limitations, including its relatively high cost and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide, including:
1. Further optimization of the synthesis method to improve yields and reduce costs.
2. Investigation of the pharmacokinetic properties of 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide, including its absorption, distribution, metabolism, and excretion.
3. Exploration of the potential use of 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide in combination with other drugs for synergistic effects.
4. Investigation of the potential use of 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide in other diseases, such as Parkinson's disease and Huntington's disease.
5. Development of 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide analogs with improved potency and selectivity for specific molecular targets.
Conclusion
In conclusion, 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a small molecule drug that has been synthesized and studied for its potential use in treating various diseases. Its mechanism of action involves targeting various molecular targets involved in disease progression. 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide, including further optimization of the synthesis method, investigation of its pharmacokinetic properties, and exploration of its potential use in other diseases.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-22-11-10-20-8-6-14(7-9-20)12-19-17(21)13-23-16-4-2-15(18)3-5-16/h2-5,14H,6-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAYFXWYYCGLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2898311.png)
![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2898312.png)
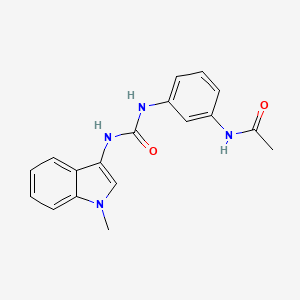
![{6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B2898316.png)
